Fam-ova (257-264)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fam-ova (257-264) is a biologically active peptide derived from ovalbumin, a protein found in chicken egg whites. This peptide is specifically recognized by the major histocompatibility complex class I molecule, H-2Kb, and is known for its ability to elicit a strong cytotoxic T cell response. Fam-ova (257-264) is often used in immunological research due to its well-characterized immunogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fam-ova (257-264) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of Fam-ova (257-264) involves large-scale SPPS, followed by purification and quality control processes. The peptide is typically produced in lyophilized form to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
Fam-ova (257-264) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various post-translational modifications, such as phosphorylation and glycosylation, depending on the experimental conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products Formed
The primary product formed from these reactions is the Fam-ova (257-264) peptide itself. Post-translational modifications can result in phosphorylated or glycosylated forms of the peptide .
Scientific Research Applications
Fam-ova (257-264) has a wide range of applications in scientific research:
Immunology: Used to study T cell responses and antigen presentation.
Vaccine Development: Serves as a model antigen for developing peptide-based vaccines.
Cancer Research: Investigated for its potential to elicit anti-tumor immune responses.
Cell Biology: Utilized in studies of cell signaling and protein interactions .
Mechanism of Action
Fam-ova (257-264) exerts its effects by binding to the major histocompatibility complex class I molecule, H-2Kb, on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T cells, leading to their activation and subsequent immune response. The peptide’s ability to elicit a strong cytotoxic T cell response makes it a valuable tool in immunological research .
Comparison with Similar Compounds
Fam-ova (257-264) is unique due to its specific recognition by the major histocompatibility complex class I molecule, H-2Kb. Similar compounds include other peptide epitopes derived from ovalbumin, such as:
OVA 323-339: A class II major histocompatibility complex-restricted peptide epitope.
OVA 257-264 variants: Modified versions of the peptide with different amino acid sequences
These similar compounds are also used in immunological research but differ in their specific recognition and immunogenic properties.
Properties
Molecular Formula |
C66H85N11O18 |
---|---|
Molecular Weight |
1320.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H85N11O18/c1-7-34(5)54(77-64(92)55(35(6)8-2)76-62(90)49(32-78)75-57(85)37-17-20-41-40(28-37)65(93)95-66(41)42-21-18-38(79)29-50(42)94-51-30-39(80)19-22-43(51)66)63(91)74-48(31-52(68)81)61(89)73-47(27-36-14-10-9-11-15-36)60(88)71-45(23-24-53(82)83)59(87)70-44(16-12-13-25-67)58(86)72-46(56(69)84)26-33(3)4/h9-11,14-15,17-22,28-30,33-35,44-49,54-55,78-80H,7-8,12-13,16,23-27,31-32,67H2,1-6H3,(H2,68,81)(H2,69,84)(H,70,87)(H,71,88)(H,72,86)(H,73,89)(H,74,91)(H,75,85)(H,76,90)(H,77,92)(H,82,83)/t34-,35-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |
InChI Key |
NSODSTWWRLNDLY-AFKDWYCNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.